molecular formula C20H20ClN3OS B2862347 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 379252-43-4

4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2862347
CAS RN: 379252-43-4
M. Wt: 385.91
InChI Key: QBGYLMDNBHEACL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and several other important bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents mentioned in the name are attached to this ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the structure, such as polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis and Derivative Formations : This compound and its derivatives are synthesized through reactions involving N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and various aromatic aldehydes. These processes result in the formation of compounds with potential biological activities, including antimicrobial properties (Akbari et al., 2008).

Antimicrobial Properties

  • Antimicrobial Activities : Studies have shown that derivatives of this compound exhibit significant antimicrobial activities. These properties make them potential candidates for developing new antibacterial and antifungal agents (Gein et al., 2012).

Catalytic Synthesis

  • Catalysis in Synthesis : Sodium hydrogen sulfate acts as a catalyst in the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, demonstrating its role in facilitating the production of these compounds (Gein et al., 2018).

Spectroscopic and Thermal Studies

  • Spectroscopic and Thermal Analysis : This compound and its variants have been characterized using spectroscopic and thermal analysis techniques. These studies are crucial in understanding the stability and molecular structure of the compounds for potential applications (Vyas et al., 2013).

Molecular Structure and Conformation

  • Molecular Structure Examination : Detailed studies involving X-ray crystal structure analysis and quantum chemical calculations have been conducted to understand the molecular structure and conformation of derivatives of this compound. These analyses are vital for determining the potential pharmacological applications and interactions of these compounds (Memarian et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific experimental data or literature, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its biological activity, potential applications, and the current state of research in the field .

properties

IUPAC Name

4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-11-4-9-16(12(2)10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-7-15(21)8-6-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGYLMDNBHEACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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